pronethalol - 54-80-8

pronethalol

Catalog Number: EVT-280154
CAS Number: 54-80-8
Molecular Formula: C15H19NO
Molecular Weight: 229.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pronethalol, also known as pronetalol, is a synthetic compound belonging to the aryloxypropanolamine class of beta-adrenergic receptor antagonists []. It is historically significant as one of the first clinically effective beta-blockers, paving the way for the development of later drugs like propranolol [, ]. In scientific research, pronethalol is primarily employed as a pharmacological tool to investigate beta-adrenergic receptor function and to study various physiological processes affected by the sympathetic nervous system [].

Future Directions
  • Elucidating the Extra-Adrenergic Actions of Pronethalol: Several studies suggest that pronethalol exerts effects beyond its beta-blocking properties. Investigating these extra-adrenergic actions could lead to a better understanding of its antiarrhythmic effects and other pharmacological properties [, , ].
  • Developing Novel Beta-Blockers with Improved Safety Profiles: Pronethalol's history highlights the importance of considering both efficacy and safety in drug development. Further research could focus on developing new beta-blockers with enhanced selectivity and reduced toxicity [, ].
  • Exploring the Role of Beta-Adrenergic Receptors in Specific Disease Models: Pronethalol could be used as a tool to investigate the role of beta-adrenergic receptors in various disease models, potentially leading to the identification of new therapeutic targets and strategies [, , ].

Propranolol

  • Compound Description: Propranolol (Inderal) is a non-selective beta-adrenergic blocking agent, meaning it blocks the action of adrenaline and noradrenaline at both β1- and β2-adrenergic receptors. [, , , , , , , , , , ] Propranolol is used to treat various conditions, including high blood pressure, angina, and abnormal heart rhythms. It's also used to prevent migraines and tremors.

Dichloroisoproterenol (DCI)

  • Compound Description: Dichloroisoproterenol is considered the first clinically useful beta-adrenergic receptor blocking agent. [, , , , ] It is a derivative of isoproterenol with two chlorine atoms added to the phenyl ring.
  • Relevance: While DCI is a potent beta-adrenergic antagonist, it also exhibits intrinsic sympathomimetic activity, leading to a less favorable side effect profile compared to pronethalol. [, , , ] Despite this, DCI played a crucial role in early research exploring the therapeutic potential of beta-blockade. For instance, it provided early evidence for the potential of beta-blockers in treating cardiac arrhythmias, a therapeutic area where pronethalol also shows efficacy. [, ] Interestingly, both DCI and pronethalol have been observed to increase oxygen consumption in rats, suggesting a potential shared mechanism that differs from propranolol. [] This finding further highlights the complexity of beta-blocker pharmacology and the need for careful evaluation of individual compounds.

Isoproterenol

  • Compound Description: Isoproterenol is a non-selective beta-adrenergic agonist, primarily acting on β1- and β2-adrenergic receptors. [, , , , , , , , , , , , ] It is often used in clinical settings to treat bradycardia (slow heart rate), heart block, and asthma.
  • Relevance: Isoproterenol serves as a key pharmacological tool for studying the effects of beta-adrenergic receptor activation, providing a contrasting effect to the blockade induced by pronethalol. [, , , , , , , , , ] Many studies utilize isoproterenol to induce cardiac stimulation or other beta-receptor mediated effects, which are subsequently antagonized by pronethalol, highlighting pronethalol's role as a beta-blocker. [, , , , , , , ] Understanding the interaction between pronethalol and isoproterenol was crucial in characterizing pronethalol's pharmacodynamics and pharmacokinetics.

MJ 1999

  • Compound Description: MJ 1999 is a beta-adrenergic receptor blocking agent with a methanesulfonanilide substituent. [, , ] It is structurally distinct from pronethalol and propranolol.
  • Relevance: MJ 1999 serves as another valuable tool for comparing and contrasting beta-blocker activity. [, , ] While MJ 1999 effectively antagonizes the effects of isoproterenol, it demonstrates weaker beta-blocking activity compared to pronethalol. [, ] Interestingly, unlike pronethalol and propranolol, MJ 1999 does not exhibit significant intrinsic cardiac depressant effects. [, ] This finding suggests that the negative inotropic effects observed with pronethalol and propranolol might be independent of their beta-blocking activity.

Ouabain

  • Compound Description: Ouabain is a cardiac glycoside known to cause cardiac arrhythmias by inhibiting the sodium-potassium pump in heart muscle cells. [, , , , , , ] It is often used in research to induce cardiac arrhythmias for studying antiarrhythmic agents.
  • Relevance: Ouabain is frequently employed in research to induce cardiac arrhythmias, providing a model for evaluating the antiarrhythmic potential of various compounds, including pronethalol. [, , , , , , ] While pronethalol has been shown to reverse ouabain-induced arrhythmias in some studies, this effect might be attributed to mechanisms other than beta-blockade. [, , , , ]

Acetylstrophanthidin

  • Compound Description: Acetylstrophanthidin is another cardiac glycoside, similar in action to ouabain, capable of inducing cardiac arrhythmias. [, ] It is often used in research to study the mechanisms of cardiac arrhythmias and the effects of antiarrhythmic agents.

Quinidine

  • Compound Description: Quinidine is a Class I antiarrhythmic agent primarily used to treat and prevent abnormal heart rhythms. [, , , , , , ] It works by blocking certain electrical signals in the heart that can cause irregular heartbeats.
  • Relevance: Quinidine serves as a reference compound for comparing the antiarrhythmic efficacy of pronethalol. [, , , , , , ] Some studies indicate that pronethalol exhibits antiarrhythmic activity comparable to that of quinidine, suggesting it might possess “quinidine-like” properties. [, , , , , ] This observation underscores the possibility that pronethalol might exert its antiarrhythmic effects through multiple mechanisms.

Reserpine

  • Compound Description: Reserpine is an antihypertensive drug that works by depleting norepinephrine from peripheral sympathetic nerve endings. [, , ]
  • Relevance: Reserpine is often used in conjunction with pronethalol in research to investigate the role of the sympathetic nervous system in cardiac arrhythmias. [, , ] By depleting catecholamine stores, reserpine helps dissect the contribution of sympathetic activity to arrhythmogenesis and the antiarrhythmic effects of pronethalol.

Guanethidine

  • Compound Description: Guanethidine is an antihypertensive agent that acts as an adrenergic neuron blocking agent. [, ] It works by preventing the release of norepinephrine from peripheral sympathetic nerves.
  • Relevance: Guanethidine, similar to reserpine, is used to explore the impact of reduced sympathetic activity on the cardiovascular system and the actions of drugs like pronethalol. [, ]

Norepinephrine

  • Compound Description: Norepinephrine is a neurotransmitter and hormone that plays a crucial role in the sympathetic nervous system's “fight or flight” response. [, , , , , , ] It increases heart rate, blood pressure, and blood sugar levels.
  • Relevance: Norepinephrine serves as an endogenous agonist at both α- and β-adrenergic receptors. [, , , , , , ] In studies involving pronethalol, norepinephrine is often used to stimulate the cardiovascular system, allowing researchers to assess the efficacy of pronethalol in blocking its effects, particularly on heart rate and blood pressure.

Epinephrine (Adrenaline)

  • Compound Description: Epinephrine is both a hormone and a neurotransmitter, playing a vital role in the body's stress response. [, , , , , , , , , , ] It increases heart rate, blood pressure, and helps open up the airways in the lungs.
  • Relevance: Similar to norepinephrine, epinephrine is employed in research to activate adrenergic receptors. [, , , , , , , , , , ] Its effects are subsequently antagonized by pronethalol, demonstrating pronethalol’s ability to block both β1- and β2-adrenergic receptors.

Phenoxybenzamine

  • Compound Description: Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic blocking agent. [, , , ] It is primarily used to treat high blood pressure caused by a tumor of the adrenal gland (pheochromocytoma).
  • Relevance: Phenoxybenzamine is employed in research to block alpha-adrenergic receptors selectively. [, , , ] This selective blockade is helpful in studies aiming to isolate and study the beta-blocking effects of pronethalol, as it eliminates the influence of alpha-receptor activation.

d-Pronethalol

  • Compound Description: d-Pronethalol is the inactive enantiomer of pronethalol. [] Enantiomers are pairs of molecules that are mirror images of each other and cannot be superimposed.
  • Relevance: The comparison of d-pronethalol with the racemic mixture (dl-pronethalol) and its active enantiomer (l-pronethalol) helps to delineate the stereospecificity of pronethalol's actions. [] The significantly weaker activity of d-pronethalol compared to dl-pronethalol and l-pronethalol confirms that the beta-blocking activity of pronethalol primarily resides in its l-enantiomer.

l-Pronethalol

  • Compound Description: l-Pronethalol is the active enantiomer of pronethalol, primarily responsible for its beta-adrenergic blocking activity. []
  • Relevance: Comparing the activity of l-pronethalol to its racemic mixture (dl-pronethalol) and its inactive enantiomer (d-pronethalol) helps to confirm the stereoselectivity of pronethalol’s actions. [] The higher potency of l-pronethalol highlights the importance of stereochemistry in drug activity and provides insights for developing more selective and potent beta-blockers.

Disopyramide

  • Compound Description: Disopyramide is a Class Ia antiarrhythmic agent used to treat and prevent irregular heartbeats. []
  • Relevance: Disopyramide serves as a reference antiarrhythmic compound to compare the electrophysiological effects of pronethalol on cardiac tissue. [] Studies comparing these compounds revealed that pronethalol, quinidine, and disopyramide share a common mechanism of action in suppressing abnormal heart rhythms by interfering with the electrical activity of heart muscle cells. []
Synthesis Analysis

The synthesis of Pronetalol involves several steps, typically starting from simpler organic compounds. A common synthetic route includes:

  1. Formation of the Core Structure: The synthesis begins with the reaction of 2-(2-hydroxy-3-isopropylaminopropoxy)ethylamine with appropriate reagents to form the beta-blocking core structure.
  2. Functional Group Modifications: Subsequent reactions involve introducing functional groups necessary for activity, such as hydroxyl or amine groups.
  3. Purification: The product is purified through crystallization or chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis

Pronetalol's molecular structure features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. Notably:

  • Molecular Formula: C14_{14}H19_{19}N1_{1}O2_{2}
  • Molecular Weight: Approximately 233.31 g/mol
  • Structural Characteristics: The compound contains a phenolic ring, an isopropyl group, and an ether linkage that contribute to its biological activity.

The stereochemistry of Pronetalol is crucial for its function as a beta-blocker, influencing how it interacts with beta-adrenergic receptors in the body .

Chemical Reactions Analysis

Pronetalol participates in various chemical reactions, primarily related to its pharmacological activity:

  1. Receptor Binding: As a beta-blocker, Pronetalol binds to beta-adrenergic receptors, inhibiting their activation by endogenous catecholamines like adrenaline.
  2. Metabolism: In vivo, Pronetalol undergoes metabolic transformations primarily in the liver, where it may be hydroxylated or conjugated to form metabolites that can be excreted.
  3. Degradation Pathways: The compound can degrade under acidic or basic conditions, leading to the formation of various by-products that may have differing biological activities .
Mechanism of Action

Pronetalol exerts its effects primarily through antagonism of beta-adrenergic receptors (both β₁ and β₂ types). The mechanism includes:

  1. Receptor Inhibition: By binding to these receptors without activating them, Pronetalol prevents the physiological effects typically induced by catecholamines such as increased heart rate and contractility.
  2. Physiological Effects: This inhibition leads to decreased myocardial oxygen demand and improved cardiac function in patients with heart disease.
  3. Impact on Other Systems: Besides cardiovascular effects, Pronetalol may influence other systems due to its non-selective nature, potentially affecting bronchial smooth muscle and metabolic pathways .
Physical and Chemical Properties Analysis

Pronetalol exhibits several notable physical and chemical properties:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Moderately soluble in water and organic solvents like ethanol.
  • Melting Point: Approximately 102-105 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are critical for determining its formulation in pharmaceutical preparations .

Applications

Pronetalol has been utilized primarily in clinical settings for:

  1. Cardiovascular Conditions: Effective in managing hypertension, angina pectoris, and cardiac arrhythmias.
  2. Research Applications: Studied for its role in understanding beta-blocker mechanisms and their effects on various physiological processes.
  3. Historical Significance: As one of the first beta-blockers developed, it paved the way for subsequent research into more selective agents that minimize side effects while maximizing therapeutic benefits .
Historical Development and Context of Pronetalol in Beta-Adrenoceptor Antagonist Research

Emergence as the First Clinically Tested Beta-Blocker

Pronethalol (AY 6204; ICI 38,174) represents the foundational breakthrough in beta-adrenoceptor antagonist pharmacology, marking the first successful clinical translation of Raymond Ahlquist's dual adrenergic receptor theory. Prior to its development, angina treatment relied on vasodilators like nitrates that merely increased myocardial oxygen supply rather than addressing the fundamental imbalance of oxygen demand. Sir James Black's revolutionary approach targeted reduction of myocardial oxygen demand through sympathetic nervous system inhibition—a paradigm shift that initiated modern cardiovascular pharmacology [1] [3]. Pronethalol's emergence validated the therapeutic potential of beta-receptor blockade and established a new drug class that would transform cardiovascular medicine.

Role of James Black and Imperial Chemical Industries in Early Development

Sir James Black's systematic investigation at Imperial Chemical Industries (ICI) Pharmaceuticals was driven by Ahlquist's theoretical framework distinguishing α- and β-adrenergic receptors. Black's team initiated work in 1958 with the explicit goal of developing competitive antagonists for cardiac β-receptors to alleviate angina symptoms. Their research trajectory progressed through several critical stages:

  • Initial work with dichloroisoproterenol (DCI), identified by Powell and Slater in 1958, which demonstrated partial agonist activity but insufficient clinical utility
  • Strategic molecular modification of the isoprenaline structure, leading to pronethalol's synthesis (compound 38,174)
  • Rigorous preclinical characterization at ICI's Alderley Park research facility, confirming targeted beta-receptor blockade

The compound entered clinical trials in November 1963 under the trade name Alderlin, representing the first human testing of a beta-adrenoceptor antagonist specifically developed for cardiovascular indications. This development occurred within ICI's established cardiovascular research program, which had already produced the ganglion-blocker pempidine (Tenormal) by 1958 [2] [5].

Table 1: Key Milestones in Pronethalol Development at ICI Pharmaceuticals

YearDevelopment MilestoneSignificance
1958Initiation of beta-blocker program under James BlackApplication of Ahlquist's receptor theory to drug discovery
1960Synthesis of pronethalol (ICI 38,174)First potent beta-adrenoceptor antagonist without partial agonist limitations
1962Preclinical validation in animal modelsDemonstrated anti-anginal and antiarrhythmic efficacy
1963Clinical introduction (Alderlin®)First beta-blocker approved for human use

Preclinical Validation in Coronary Heart Disease and Arrhythmia Models

Pronethalol's pharmacological efficacy was established through comprehensive experimental studies that demonstrated its ability to antagonize catecholamine-induced effects. Key preclinical findings included:

  • Coronary Heart Disease Models: Pronethalol effectively reduced heart rate and decreased myocardial contractility in animal models, significantly lowering oxygen consumption during exercise or catecholamine stimulation. These effects translated to improved exercise tolerance in angina models by preventing demand-induced ischemia [1] [3].

  • Cardiac Arrhythmia Models: The compound demonstrated potent antiarrhythmic properties against adrenaline-induced arrhythmias and digitalis toxicity. In canine models, pronethalol effectively suppressed ventricular tachycardia and fibrillation induced by epinephrine infusion, establishing its potential as an antiarrhythmic agent [6].

  • Receptor Specificity Studies: Unlike previous compounds, pronethalol exhibited selective beta-receptor antagonism without significant alpha-blocking activity. Receptor binding studies confirmed its competitive inhibition at both β1 and β2 adrenoceptors, though with slightly higher affinity for cardiac β1 receptors [1] [8].

Table 2: Summary of Pronethalol's Preclinical Pharmacological Profile

Pharmacological ActionExperimental ModelKey Finding
Beta-adrenoceptor blockadeIsolated guinea pig atriaCompetitive antagonism of isoproterenol-induced tachycardia
Anti-anginal effectCanine coronary ligation model42% reduction in exercise-induced ischemia
Antiarrhythmic activityDigitalis-induced arrhythmias (canine)Complete suppression of ventricular tachycardia at 2 mg/kg
Receptor specificityRadioligand binding assays12x selectivity for β1 vs β2 receptors

Chronological Transition from Pronethalol to Propranolol

Structural Evolution: From Naphthalene Derivatives to Aryloxypropanolamines

The transition from pronethalol to propranolol represents one of medicinal chemistry's most strategically successful molecular optimizations. ICI chemists addressed pronethalol's limitations through rational structural modifications:

  • Naphthalene Replacement: Elimination of the carcinogenic naphthalene moiety led to exploration of oxygen-bridged aromatic systems. The optimal solution incorporated an aryloxy linkage connecting the aromatic ring to the ethanolamine side chain—creating the aryloxypropanolamine scaffold [3] [8].

  • Propranolol's Structural Advantages:

  • Introduction of a para-substituted oxymethylene bridge (-O-CH2-) instead of direct carbon linkage
  • Replacement of naphthalene with substituted benzene rings (1-naphthoxy in propranolol)
  • Maintenance of the isopropylamine moiety essential for beta-receptor affinity
  • Enhanced Pharmacological Profile:
  • 10-fold greater potency in beta-receptor blockade compared to pronethalol
  • Eliminated carcinogenic potential due to absence of naphthalene metabolism
  • Improved pharmacokinetics with more consistent oral absorption
  • Reduced CNS side effects due to decreased lipophilicity [3] [4] [9]

This structural evolution established the prototypical aryloxypropanolamine pharmacophore that would define subsequent generations of beta-blockers. The propranolol template enabled development of cardioselective agents (atenolol, metoprolol) and vasodilating beta-blockers (carvedilol) through systematic side-chain modifications [4] [8].

Table 3: Comparative Molecular Features of Pronethalol and Propranolol

Structural CharacteristicPronethalolPropranolol
Aromatic systemNaphthalene (unsubstituted)1-Naphthoxy (oxygen-bridged)
Side chain linkage-CH(OH)-CH₂-NH--O-CH₂-CH(OH)-CH₂-NH-
Amino substituentIsopropylIsopropyl
Molecular weight (free base)215.32 g/mol259.34 g/mol
Relative beta-blocking potency1x10x
Carcinogenicity riskHigh (naphthalene epoxide)Negligible

Properties

CAS Number

54-80-8

Product Name

Pronetalol

IUPAC Name

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3

InChI Key

HRSANNODOVBCST-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O

Solubility

Soluble in DMSO

Synonyms

naphthylisoproterenol
pronetalol
pronethalol

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.